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Executive Summary

4-(3-Chlorophenoxy)benzoic acid (CAS 1145-58-0) is a pivotal diaryl ether intermediate used
primarily in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase (PPO)
inhibitor herbicides) and pharmaceutical scaffolds targeting peroxisome proliferator-activated
receptors (PPARS). This guide provides a comprehensive technical analysis of its
physicochemical properties, validated synthetic pathways, and analytical characterization
standards.

Chemical Identity & Physicochemical Properties

The core identity of the molecule rests on its diaryl ether linkage, connecting a meta-
chlorinated phenol ring to a para-substituted benzoic acid moiety. This structural arrangement
imparts specific lipophilicity and metabolic stability profiles essential for bioactivity.

Table 1: Physicochemical Data Profile
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Specification

Chemical Name

4-(3-Chlorophenoxy)benzoic acid

CAS Number 1145-58-0

Molecular Formula C13H9ClO3

Molecular Weight 248.66 g/mol

Exact Mass 248.0240 Da

Appearance White to off-white crystalline powder
Melting Point 134-136 °C

pKa (Predicted) 3.9 — 4.1 (Carboxylic acid)

LogP (Predicted)

4.2 (High lipophilicity due to diaryl ether)

Solubility

Soluble in DMSO, Methanol, DMF; Insoluble in

water

Synthetic Pathways & Mechanism

The synthesis of 4-(3-Chlorophenoxy)benzoic acid is classically achieved via the Ullmann

Ether Synthesis or Nucleophilic Aromatic Substitution (S_NAr). The choice of pathway depends

on the availability of starting materials and the desired yield. The Ullmann coupling is generally

preferred for its robustness in forming diaryl ethers from phenols and aryl halides.

Mechanistic Pathway (Ullmann Coupling)

The reaction involves the copper-catalyzed coupling of 3-chlorophenol with a 4-halobenzoic

acid derivative (typically 4-iodobenzoic acid or its ester) in the presence of a base.

Key Mechanistic Steps:

o Deprotonation: The base (K2COs or Cs2COs) deprotonates 3-chlorophenol to form the

phenoxide anion.
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o Oxidative Addition: The Copper(l) catalyst undergoes oxidative addition into the aryl halide
bond of the benzoic acid precursor.

» Ligand Exchange: The phenoxide displaces the halide on the copper center.

e Reductive Elimination: The diaryl ether bond forms, regenerating the Cu(l) catalyst and
releasing the product.

Synthesis Workflow Diagram

3-Chlorophenol Deprotonation &
(C6H5CIO) Ligand Exchange
Oxidative Reductive
4-lodobenzoic Acid Addition > Copper(lll) Complex Elimination 4-(3-Chlorophenoxy)benzoic Acid
(C7H5102) (Transient) (C13H9CIO3)
-

Catalyst: Cul -
Ligand: L-Proline/DMEDA

Base: K2CO3
Solvent: DMF/DMSO

Click to download full resolution via product page

Figure 1: Copper-catalyzed Ullmann coupling pathway for the synthesis of the target diaryl
ether.

Experimental Protocols

The following protocol is a standardized, high-yield method adapted from modern catalytic
variations of the Ullmann reaction [1].

Standardized Synthesis Protocol

Reagents:
e 3-Chlorophenol (1.1 equiv)

e 4-lodobenzoic acid methyl ester (1.0 equiv) (Note: Esters are preferred to prevent copper
salt formation with the acid)
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Copper(l) lodide (10 mol%)
N,N-Dimethylglycine or L-Proline (20 mol%) (Ligand)
Cesium Carbonate (2.0 equiv)

Solvent: 1,4-Dioxane or DMSO

Step-by-Step Methodology:

Charge: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-
iodobenzoic acid methyl ester (10 mmol), 3-chlorophenol (11 mmol), Cul (1 mmol), Ligand (2
mmol), and Cs2COs (20 mmol).

Inert Atmosphere: Evacuate the flask and backfill with nitrogen (repeat 3 times) to remove
oxygen, which degrades the Cu catalyst.

Solvation: Add anhydrous 1,4-dioxane (20 mL) via syringe under nitrogen flow.

Reaction: Heat the mixture to 90-110 °C for 12—24 hours. Monitor reaction progress via TLC
(Hexane:Ethyl Acetate 4:1) or HPLC.

Hydrolysis (If using ester): Once coupling is complete, add NaOH (2M, 10 mL) directly to the
reaction mixture and heat at 60 °C for 2 hours to hydrolyze the methyl ester to the free acid.

Workup:

o Cool to room temperature.

o Acidify with 1M HCI to pH ~2. The product will precipitate.[1]

o Extract with Ethyl Acetate (3 x 30 mL).

o Wash combined organic layers with brine, dry over Na2SOa4, and concentrate in vacuo.

Purification: Recrystallize the crude solid from Ethanol/Water (1:1) to yield pure 4-(3-
chlorophenoxy)benzoic acid as white needles.
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Analytical Characterization

Validation of the synthesized compound requires multi-modal analysis.

Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-ds) Predicted Shifts:

0 12.80 (s, 1H): Carboxylic acid proton (-COOH).

0 7.95 (d, J=8.5 Hz, 2H): Protons on benzoic acid ring ortho to carbonyl.

0 7.45 (t, J=8.0 Hz, 1H): Proton on chlorophenoxy ring (meta to Cl).

0 7.25 (d, J=8.0 Hz, 1H): Proton on chlorophenoxy ring (para to Cl).

0 7.15 (s, 1H): Proton on chlorophenoxy ring (ortho to Cl and ether).

0 7.05 (d, J=8.5 Hz, 2H): Protons on benzoic acid ring ortho to ether linkage.

0 7.00 (d, J=8.0 Hz, 1H): Proton on chlorophenoxy ring (ortho to ether).

Mass Spectrometry (MS)

 lonization Mode: Electrospray lonization (ESI), Negative Mode (ESI-).
o Key Peak:m/z 247.0 [M-H]".

 |sotope Pattern: A characteristic 3:1 intensity ratio for the M and M+2 peaks due to the
presence of one Chlorine atom (3>CI/3’Cl).

Applications in Drug & Agrochemical Development

This molecule serves as a critical "Building Block" (Scaffold) in two major industries:

o Herbicides (PPO Inhibitors): The diaryl ether moiety is the pharmacophore for
Protoporphyrinogen Oxidase (PPO) inhibitors. 4-(3-Chlorophenoxy)benzoic acid is a
structural analog to precursors used for Acifluorfen and Aclonifen. The 3-chloro substituent
provides metabolic stability against ring hydroxylation in plants [2].
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» Pharmaceuticals (PPAR Agonists): In medicinal chemistry, the phenoxy-benzoic acid scaffold
mimics the endogenous ligand structure for PPARa and PPARY receptors. Derivatives are
explored for treating dyslipidemia, similar to the mechanism of Fibrates (e.g., Fenofibrate)

[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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